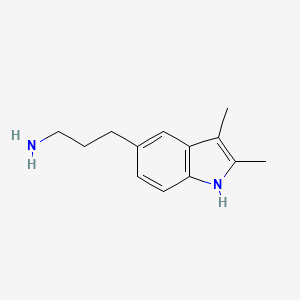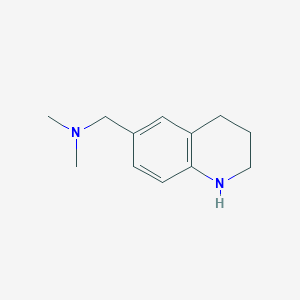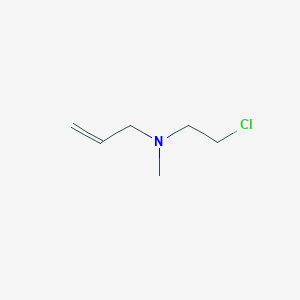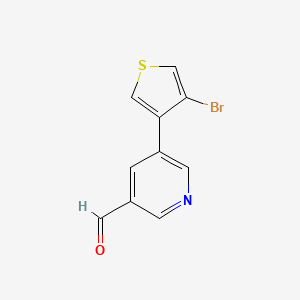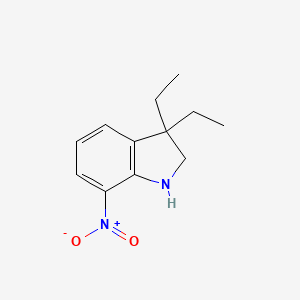
3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the nitration of a suitable indole precursor followed by alkylation to introduce the diethyl groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, for nitration and alkyl halides for the alkylation step.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of dihydroindole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism.
Comparison with Similar Compounds
3,3-Diethyl-2,3-dihydro-1H-indole: Lacks the nitro group, resulting in different chemical properties.
7-Nitro-2,3-dihydro-1H-indole: Lacks the diethyl groups, affecting its reactivity and applications.
3,3-Diethyl-1H-indole: Does not have the dihydro structure, leading to variations in stability and reactivity.
Uniqueness: 3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole is unique due to the presence of both diethyl and nitro groups, which impart distinct chemical and biological properties. Its combination of substituents makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3,3-diethyl-7-nitro-1,2-dihydroindole |
InChI |
InChI=1S/C12H16N2O2/c1-3-12(4-2)8-13-11-9(12)6-5-7-10(11)14(15)16/h5-7,13H,3-4,8H2,1-2H3 |
InChI Key |
HUHDUNBASAFKGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC2=C1C=CC=C2[N+](=O)[O-])CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



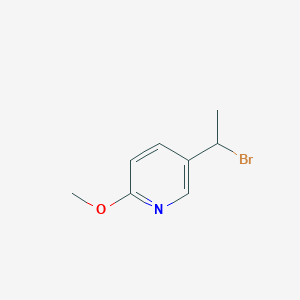
![4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13197364.png)

![3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B13197385.png)
![[(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine](/img/structure/B13197389.png)
![2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid](/img/structure/B13197393.png)

